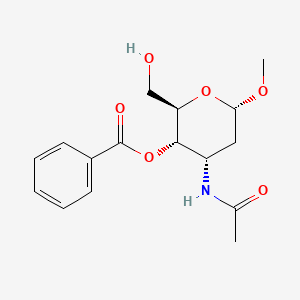
N-(4-Bromo-3,5-dimethylphenyl)-N-(phenylmethyl)-benZenemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of benzenemethanamines. These compounds are characterized by the presence of a benzenemethanamine core with various substituents. The specific structure of this compound includes a bromine atom and two methyl groups on the phenyl ring, as well as a phenylmethyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3,5-dimethylbenzaldehyde and benzenemethanamine.
Condensation Reaction: The aldehyde group of 4-bromo-3,5-dimethylbenzaldehyde reacts with benzenemethanamine in the presence of a suitable catalyst to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can further modify the compound, potentially removing the bromine atom or reducing other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenemethanone derivatives, while substitution reactions can produce a variety of substituted benzenemethanamines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical studies or as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action for this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering protein conformation, or affecting signal transduction processes.
類似化合物との比較
Similar Compounds
- Benzenemethanamine, N-(4-chloro-3,5-dimethylphenyl)-N-(phenylmethyl)-
- Benzenemethanamine, N-(4-fluoro-3,5-dimethylphenyl)-N-(phenylmethyl)-
- Benzenemethanamine, N-(4-iodo-3,5-dimethylphenyl)-N-(phenylmethyl)-
Uniqueness
The uniqueness of Benzenemethanamine, N-(4-bromo-3,5-dimethylphenyl)-N-(phenylmethyl)- lies in its specific substituents, which can influence its reactivity, biological activity, and physical properties. The presence of the bromine atom, in particular, can affect its behavior in chemical reactions and its interactions with biological targets.
特性
分子式 |
C22H22BrN |
|---|---|
分子量 |
380.3 g/mol |
IUPAC名 |
N,N-dibenzyl-4-bromo-3,5-dimethylaniline |
InChI |
InChI=1S/C22H22BrN/c1-17-13-21(14-18(2)22(17)23)24(15-19-9-5-3-6-10-19)16-20-11-7-4-8-12-20/h3-14H,15-16H2,1-2H3 |
InChIキー |
FXKKKWQBBRHIFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Br)C)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




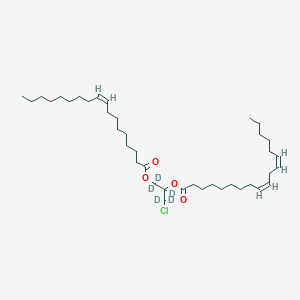
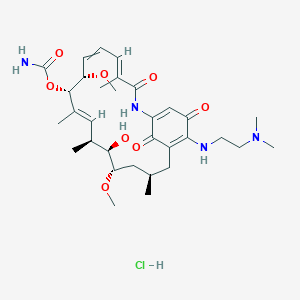
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
![(8S,9S,10S,11S,13S,14R,16S,17S)-17-[2-(1-ethoxyethoxy)acetyl]-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13843520.png)

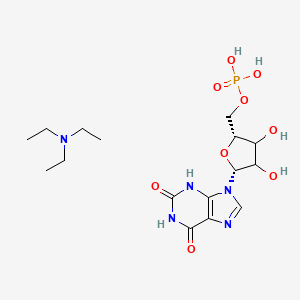
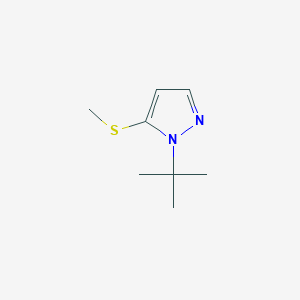
![[R,S]-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 11-methyl-11-(2-hydroxy-2-methyl) Propylamide Methyl Ester](/img/structure/B13843535.png)
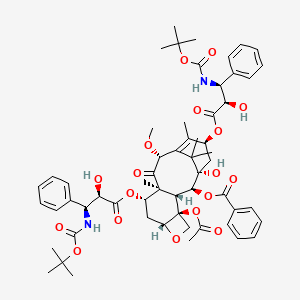

![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
